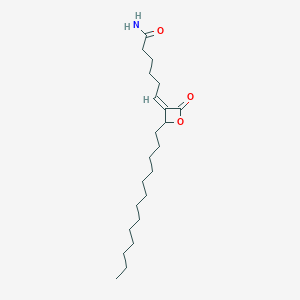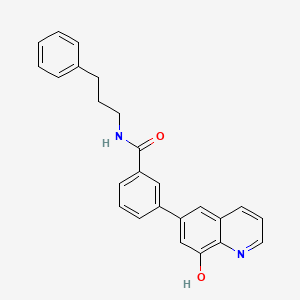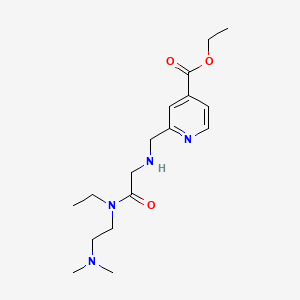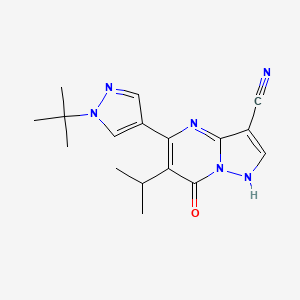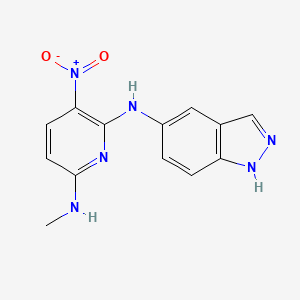
Kribb11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRIBB11 is a compound that has been reported to suppress nitric oxide production in microglia . It induces significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .
Synthesis Analysis
KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter . When cells were exposed to heat shock in the presence of KRIBB11, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 was blocked .Molecular Structure Analysis
KRIBB11 is a member of the class of indazoles that is 1H-indazole substituted by a [6-(methylamino)-3-nitropyridin-2-yl]amino group at position 5 .Chemical Reactions Analysis
KRIBB11 blocks induction of HSF1 downstream target proteins such as HSP27 and HSP70 by impairing the recruitment of Positive Transcription Elongation Factor b to the HSF1 transcriptional complex .Physical And Chemical Properties Analysis
KRIBB11 has a molecular weight of 284.27 g/mol . Its molecular formula is C13H12N6O2 . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Treatment of Glioblastoma
Kribb11 has been shown to induce apoptosis in A172 glioblastoma cells . This is achieved through MULE-dependent degradation of the anti-apoptotic protein MCL-1 . The exclusive effects of Kribb11 in preventing the growth of glioblastoma cells and the related mechanisms have been studied . This could potentially be effective for developing an inhibitory therapeutic strategy for glioblastoma .
Sensitization of Cancer Cells to Anticancer Drugs
Kribb11, an HSF1 inhibitor, has been shown to sensitize various types of cancer cells to treatment with several anticancer drugs . This suggests that Kribb11 could be used in combination with other anticancer drugs to enhance their effectiveness .
Promotion of Microglial Process Elongation
Kribb11 has been found to promote microglial process elongation in both cultured and in vivo conditions . This is significant because the over-activation of microglia, which occurs in nervous system disorders, is usually accompanied by retractions of their ramified processes . Reversing this process retraction could be a potential strategy for preventing neuroinflammation .
Suppression of Neuroinflammation
In addition to promoting microglial process elongation, Kribb11 has also been shown to suppress neuroinflammation . This is achieved by preventing lipopolysaccharide (LPS)-induced shortenings of microglial processes and inflammatory responses in primary cultured microglia and the prefrontal cortex .
Prevention of Depression-like Behaviors in Mice
Kribb11 has been found to prevent depression-like behaviors in mice . This is achieved by preventing LPS-induced inflammatory responses in primary cultured microglia and prefrontal cortexes .
Regulation of Akt-mediated Elongation of Microglial Process
The regulatory effect of Kribb11 on microglial process elongation is Akt-dependent . Akt inhibition was found to block the pro-elongation effect of Kribb11 on microglial processes . This suggests that Kribb11 could potentially be used to regulate Akt-mediated processes .
Wirkmechanismus
Target of Action
Kribb11 is a compound that primarily targets Heat Shock Factor 1 (HSF1) . HSF1 is the master switch for heat shock protein (HSP) expression in eukaryotes . It also targets microglia , key components of the central innate immune system .
Mode of Action
Kribb11 inhibits HSF1 function by impairing the recruitment of Positive Transcription Elongation Factor b to the hsp70 promoter . It has been reported to suppress nitric oxide production in microglia and induce significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .
Biochemical Pathways
Kribb11’s action is associated with the Akt signaling pathway . It has been found that Kribb11 incubation up-regulates phospho-Akt in cultured microglia . The regulatory effect of Kribb11 is Akt-dependent, and Akt inhibition blocks the pro-elongation effect of Kribb11 on microglial process .
Result of Action
Kribb11 has been shown to substantially inhibit the growth of A172 glioma cells by inducing apoptosis . At the molecular level, Kribb11 decreases anti-apoptotic protein MCL-1 levels, which is attributable to the increase in MULE ubiquitin ligase levels . It also prevents microglial activation and neuroinflammation-associated behavioral deficits possibly through inducing the Akt-mediated elongation of microglial process .
Action Environment
The action of Kribb11 can be influenced by environmental factors such as heat shock. When cells are exposed to heat shock in the presence of Kribb11, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 is blocked . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kribb11 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


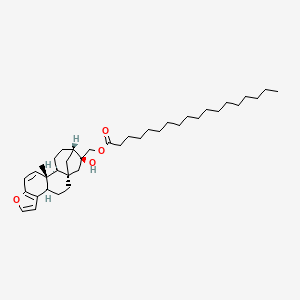
![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
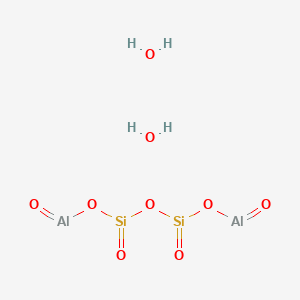
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)

